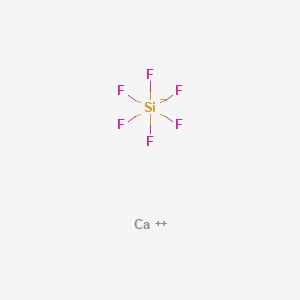

Calcium hexafluorosilicate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWSBMWWVFJIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884944 | |

| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Powder; [MP Biomedicals MSDS] | |

| Record name | Calcium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16925-39-6 | |

| Record name | Calcium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16925-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NVP93XVQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Structural Characterization of Calcium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of calcium hexafluorosilicate (B96646) (CaSiF₆), a compound with applications in various industrial processes. This document details the experimental protocols for its preparation and outlines the key structural features determined through modern analytical techniques.

Synthesis of Calcium Hexafluorosilicate

This compound can be synthesized in both its dihydrate (CaSiF₆·2H₂O) and anhydrous (CaSiF₆) forms. The typical synthesis involves the reaction of a calcium salt with hexafluorosilicic acid (H₂SiF₆).[1][2]

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

The dihydrate form is typically synthesized by the reaction of calcium carbonate (CaCO₃) with hexafluorosilicic acid, which can be prepared in situ from silicon dioxide (SiO₂) and hydrofluoric acid (HF).[2]

Synthesis of Anhydrous this compound (CaSiF₆)

The anhydrous form is readily obtained by the thermal dehydration of the dihydrate.[2]

Experimental Protocols

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O): [2]

-

In a suitable container, prepare a suspension of 3.30 g of silicon dioxide (SiO₂, particle sizes between 0.063 and 0.200 mm) in 20 ml of water.

-

At room temperature, carefully add 14.45 ml of hydrofluoric acid (HF, 40% w/w) to the SiO₂ suspension to form a clear solution of hexafluorosilicic acid.

-

To the resulting solution, add 5.50 g of calcium carbonate (CaCO₃) in small portions. Continue addition until the cessation of gas evolution (CO₂).

-

Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.

Synthesis of Anhydrous this compound (CaSiF₆): [2]

-

Place the synthesized CaSiF₆·2H₂O powder in a furnace.

-

Heat the powder in air at a temperature of 140 °C for about 30 minutes to yield the anhydrous CaSiF₆.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Structural Characterization

The primary method for the structural elucidation of this compound is X-ray powder diffraction. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy can provide complementary information on the vibrational modes of the hexafluorosilicate anion.

Crystallographic Data

X-ray powder diffraction studies have determined the crystal structures of both the anhydrous and dihydrate forms of this compound.[2]

| Parameter | Anhydrous CaSiF₆ [2] | CaSiF₆·2H₂O [2] |

| Crystal System | Trigonal | Monoclinic |

| Space Group | R-3 | P2₁/n |

| a (Å) | 5.3497(3) | 10.48107(9) |

| b (Å) | 5.3497(3) | 9.18272(7) |

| c (Å) | 13.5831(11) | 5.72973(5) |

| β (°) | 90 | 98.9560(6) |

| Volume (ų) | 336.66(5) | 544.733(8) |

| Z | 3 | 4 |

| Selected Bond Distances (Å) | Anhydrous CaSiF₆ [2] | CaSiF₆·2H₂O [3] |

| Si-F | 1.659(3) | 1.648(4) - 1.701(3) |

| Ca-F | - | 2.235(3) - 2.444(3) |

| Ca-O | - | 2.404(5) - 2.554(6) |

Vibrational Spectroscopy

The vibrational spectra of hexafluorosilicate salts are characterized by the modes of the (SiF₆)²⁻ anion.[4]

| Vibrational Mode | Symmetry | Activity | Typical Wavenumber (cm⁻¹) [4] |

| ν₁ | A₁g | Raman | ~663 |

| ν₂ | E_g | Raman | ~477 |

| ν₃ | F₁u | IR | ~741 |

| ν₄ | F₁u | IR | ~483 |

| ν₅ | F₂g | Raman | ~408 |

| ν₆ | F₂u | Inactive | - |

Experimental Protocols

X-ray Powder Diffraction (XRPD) Analysis: [2]

-

Thoroughly grind the synthesized material in an agate mortar to obtain a fine powder.

-

Deposit the powder on a zero-background sample holder (e.g., quartz).

-

Record the diffraction data using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).

-

Typical instrument settings: 40 kV, 40 mA.

-

Scan in a step mode over a 2θ range of 5° to 105° with a step size of 0.02°.

-

Analyze the resulting diffraction pattern using appropriate software for phase identification and Rietveld refinement to determine the crystal structure and unit cell parameters.

Infrared (IR) and Raman Spectroscopy:

-

For IR spectroscopy, prepare a sample by mixing a small amount of the powder with KBr and pressing it into a pellet, or use an ATR-FTIR spectrometer.

-

For Raman spectroscopy, place a small amount of the powder on a microscope slide.

-

Acquire the spectra over a suitable wavenumber range (e.g., 400-4000 cm⁻¹) and identify the characteristic vibrational modes of the (SiF₆)²⁻ anion.

Characterization Workflow

Caption: Workflow for the structural characterization of CaSiF₆.

References

- 1. Page loading... [guidechem.com]

- 2. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]

- 4. spectroscopyonline.com [spectroscopyonline.com]

Chemical and physical properties of Calcium hexafluorosilicate

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Hexafluorosilicate (B96646)

Introduction

Calcium hexafluorosilicate, also known as calcium silicofluoride or calcium fluosilicate, is an inorganic compound with the chemical formula CaSiF₆.[1][2] It typically appears as a white, colorless, odorless crystalline solid or powder.[1][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis, and key safety information relevant to researchers, scientists, and professionals in drug development. While not a primary active pharmaceutical ingredient, it is listed as a component in some FDA-registered products.[5]

Chemical and Physical Properties

This compound is valued in various industrial applications for its specific chemical characteristics.[1] It is known for its use as a wood preservative, a hardener in concrete, a flotation agent, an insecticide, and in the manufacturing of glass, enamels, and ceramics.[1][2][6][7]

Identification and Formula

-

Chemical Name: this compound[5]

-

Synonyms: Calcium fluosilicate, Calcium silicofluoride[2][6]

-

Percent Composition: Ca 22.00%, F 62.58%, Si 15.42%[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Appearance | Colorless tetragonal crystals or white powder.[1][6][8] | [1][6][8] |

| Density | 2.25 g/cm³ (dihydrate); 2.622 g/cm³ (anhydrous at 20°C).[2][6] | [2][6] |

| Melting Point | Not applicable (decomposes). | [9] |

| Boiling Point | Not applicable. | [9] |

| Solubility in Water | Sparingly soluble to insoluble in cold water; partially decomposes in hot water.[1][2][10][11] | [1][2][10][11] |

| Solubility (Other) | Practically insoluble in acetone.[2][12] | [2][12] |

| Decomposition Temp. | The dihydrate form decomposes at 140°C.[12] Anhydrous form decomposes at 250-400°C.[13] | [12][13] |

| Toxicity (LD, Guinea Pig) | 250 mg/kg (oral); 450 mg/kg (subcutaneous).[2][11] | [2][11] |

Experimental Protocols

Synthesis of this compound

A common method for preparing this compound involves the reaction of a calcium salt, such as calcium carbonate (CaCO₃) or calcium nitrate (B79036) (Ca(NO₃)₂), with hexafluorosilicic acid (H₂SiF₆).[1][11]

Reaction: CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂[1][10][11]

Detailed Methodology:

-

Reactant Preparation: An aqueous suspension of calcium carbonate is prepared.[14]

-

Reaction Execution: Hexafluorosilicic acid is added to the stirred calcium carbonate suspension. The rate of addition is controlled to maintain a pH value between 4 and 5 to ensure optimal reaction conditions.[14]

-

Precipitation: The reaction yields this compound dihydrate (CaSiF₆·2H₂O) as a precipitate.[13]

-

Isolation: The resulting solid product is separated from the solution via filtration.

-

Drying and Dehydration: The collected dihydrate precipitate is dried at a temperature of 120°C to 140°C to yield the anhydrous this compound (CaSiF₆).[13] High yields (greater than 94%) of the anhydrous form are achievable.[13]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [drugfuture.com]

- 3. CAS 16925-39-6: Calcium fluorosilicate | CymitQuimica [cymitquimica.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(16925-39-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. chembk.com [chembk.com]

- 9. americanelements.com [americanelements.com]

- 10. Calcium hexafiuorosilicate [chembk.com]

- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound dihydrate [chemister.ru]

- 13. GB2178021A - Preparation of calcium fluosilicate for use in obtaining calcium fluoride and pure fluosilicic acid - Google Patents [patents.google.com]

- 14. US4031193A - Process for preparing calcium fluoride from hexafluoro silicic acid - Google Patents [patents.google.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Calcium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous calcium hexafluorosilicate (B96646) (CaSiF₆). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this compound. This document details the crystallographic parameters, atomic coordinates, and key bond metrics, alongside the experimental protocols for its synthesis and characterization.

Crystallographic Data Summary

Anhydrous calcium hexafluorosilicate crystallizes in the trigonal system, belonging to the R-3 space group.[1] The structure has been determined using powder X-ray diffraction data and Rietveld refinement.[1] The key crystallographic data are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement for Anhydrous CaSiF₆ [1]

| Parameter | Value |

| Empirical Formula | CaSiF₆ |

| Formula Weight | 182.15 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Unit Cell Dimensions | a = 5.3497(3) Å |

| c = 13.5831(11) Å | |

| Unit Cell Volume | 336.66(5) ų |

| Z | 3 |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Anhydrous CaSiF₆ [1]

| Atom | Wyckoff Position | x | y | z |

| Ca | 3a | 0 | 0 | 0 |

| Si | 3b | 0 | 0 | 1/2 |

| F | 18f | value not explicitly found in search results | value not explicitly found in search results | value not explicitly found in search results |

Note: While the Wyckoff positions for Calcium and Silicon are provided, the specific fractional atomic coordinates for Fluorine were not detailed in the readily available search results. However, its position is general (x, y, z).

Table 3: Selected Bond Distances for Anhydrous CaSiF₆ [1]

| Bond | Distance (Å) |

| Ca-F | 2.269(3) |

| Si-F | 1.659(3) |

Experimental Protocols

The synthesis of anhydrous this compound is typically achieved through the dehydration of its dihydrate precursor, CaSiF₆·2H₂O.[1]

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

A suspension of silicon dioxide (SiO₂) in water is treated with hydrofluoric acid (HF). Calcium carbonate (CaCO₃) is then added to the resulting solution. The resulting precipitate of this compound dihydrate is then collected and dried.

Synthesis of Anhydrous this compound (CaSiF₆)

Anhydrous CaSiF₆ is obtained by heating the powdered CaSiF₆·2H₂O in air at a temperature of 140 °C for approximately 30 minutes.[1] This process removes the water of crystallization, yielding the anhydrous form.

X-ray Powder Diffraction Characterization

The crystal structure of anhydrous CaSiF₆ was determined from X-ray powder diffraction data.[1] Data is typically collected using a diffractometer with Cu Kα radiation. The diffraction pattern is then analyzed using methods like Le Bail fitting for unit-cell parameter refinement and the Rietveld method for full structure refinement.[1] The initial atomic coordinates for the refinement can be based on isomorphous compounds.[1]

Visualizations

To aid in the understanding of the synthesis and structural arrangement, the following diagrams are provided.

References

An In-depth Technical Guide to the Solubility of Calcium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium hexafluorosilicate (B96646) (CaSiF₆) in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide summarizes the known solubility values and provides detailed experimental protocols to enable researchers to determine solubility in their specific applications.

Introduction to Calcium Hexafluorosilicate

This compound, also known as calcium silicofluoride, is an inorganic compound with the chemical formula CaSiF₆. It typically exists as a white crystalline solid.[1][2] The compound is often found in its dihydrate form, CaSiF₆·2H₂O.[3][4] this compound has applications in various industries, including as a coagulant in water treatment, a flux in the production of aluminum, a component in the manufacturing of glass and ceramics, and as a corrosion inhibitor in concrete.[1][2] Understanding its solubility is crucial for these applications and for any new potential uses in fields such as materials science and drug development.

Solubility of this compound

The solubility of this compound is not extensively documented across a wide range of solvents and temperatures. However, existing data and qualitative descriptions indicate that it is generally a sparingly soluble salt.

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Form |

| Water | 20 | 0.52 g / 100 g solvent | Dihydrate |

| Acetone | Not Specified | Insoluble | Dihydrate |

Note: The solubility in water is low, and the compound is practically insoluble in acetone.[3][4]

-

Water : this compound is described as sparingly soluble or almost insoluble in cold water.[2][3][5] It is also noted that it is partially decomposed by hot water.[3][5][6]

-

Acidic Solutions : this compound is known to have high solubility in acidic media.[7] It can be synthesized by the reaction of a calcium salt with hexafluorosilicic acid (H₂SiF₆).[6][8] This suggests that in the presence of strong acids, the equilibrium will favor the dissolved species.

-

Alkaline Solutions : In neutral and basic media, this compound is unstable and can decompose into silica (B1680970) and calcium fluoride (B91410).[7] This decomposition reaction would influence any solubility measurements in alkaline solutions.

Experimental Protocols for Solubility Determination

Given the scarcity of comprehensive solubility data, researchers may need to determine the solubility of this compound experimentally. The following protocols provide a detailed methodology for this purpose.

This method is a straightforward approach to determine the concentration of a solute in a saturated solution.[1][9]

Materials and Apparatus:

-

This compound (CaSiF₆)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic bath

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporating dishes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing the chosen solvent.

-

Seal the flask and place it in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1]

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent by placing the dish in a drying oven at an appropriate temperature (e.g., below the decomposition temperature of the salt).

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[9]

-

Calculation:

-

Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

For aqueous solutions, the concentration of dissolved calcium can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).[10][11]

Reagents:

-

Standardized EDTA solution (e.g., 0.01 M)

-

Ammonia/ammonium chloride buffer (pH 10)

-

Calmagite or Eriochrome Black T indicator[10]

-

Magnesium chloride solution (for some indicator methods)[12]

Procedure:

-

Sample Preparation:

-

Prepare a saturated solution of this compound in water as described in the gravimetric method (steps 1 and 2).

-

Accurately pipette a known volume of the clear, filtered saturated solution into a conical flask.

-

-

Titration:

-

Add a suitable amount of the pH 10 buffer solution to the flask.

-

Add a few drops of the chosen indicator. The solution should turn a "wine red" color.[10]

-

Titrate the solution with the standardized EDTA solution until the color changes to a "sky blue," indicating the endpoint.[10]

-

Perform the titration in triplicate to ensure accuracy.

-

Calculation:

-

Moles of EDTA = Molarity of EDTA × Volume of EDTA used

-

From the 1:1 stoichiometry of the Ca²⁺-EDTA reaction, Moles of Ca²⁺ = Moles of EDTA.[10]

-

Concentration of Ca²⁺ (mol/L) = Moles of Ca²⁺ / Volume of the sample

-

Convert the molar concentration to solubility in g/100 mL, considering the molar mass of CaSiF₆.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Workflow for determining the solubility of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [drugfuture.com]

- 4. This compound dihydrate [chemister.ru]

- 5. Calcium fluorosilicate [chembk.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. GB2178021A - Preparation of calcium fluosilicate for use in obtaining calcium fluoride and pure fluosilicic acid - Google Patents [patents.google.com]

- 8. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]

- 9. pharmajournal.net [pharmajournal.net]

- 10. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 11. Determining Calcium Ion Concentration in Water Chemistry Tutorial [ausetute.com.au]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Decomposition of Calcium Hexafluorosilicate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium hexafluorosilicate (B96646) dihydrate (CaSiF₆·2H₂O), a compound of interest in various scientific and industrial applications. This document synthesizes available data on its decomposition pathway, presents quantitative data in a structured format, and outlines typical experimental protocols for its thermal analysis.

Introduction

Calcium hexafluorosilicate dihydrate is a crystalline solid with applications in areas such as the manufacturing of glass and ceramics, and as a coagulant in water treatment. Its thermal stability and decomposition characteristics are crucial for its use in processes involving elevated temperatures. Understanding the stepwise degradation of this compound, including dehydration and subsequent decomposition, is essential for process optimization and safety.

Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate occurs in a two-stage process. The initial stage involves the loss of its two water molecules of hydration, followed by the decomposition of the resulting anhydrous this compound at a higher temperature.

The overall decomposition can be represented by the following reactions:

-

Dehydration: CaSiF₆·2H₂O(s) → CaSiF₆(s) + 2H₂O(g)

-

Decomposition: CaSiF₆(s) → CaF₂(s) + SiF₄(g)

A key study on the thermal decomposition of anhydrous fluorosilicates indicates that the decomposition of anhydrous CaSiF₆ proceeds in a single stage with the evolution of silicon tetrafluoride (SiF₄).

Caption: Thermal decomposition pathway of this compound Dihydrate.

Quantitative Decomposition Data

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Gaseous Products |

| Dehydration | ~140 - 160 | Not Specified | 16.51% | H₂O |

| Anhydrous Decomposition | Not Specified | 730 | 47.70% (of anhydrous) | SiF₄ |

Note: The temperature of maximum mass loss for the anhydrous decomposition is derived from studies on anhydrous fluorosilicates. The exact temperature range for this stage may vary depending on experimental conditions.

Experimental Protocols

The thermal analysis of this compound dihydrate is typically performed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). The following outlines a general experimental protocol based on standard practices for inorganic hydrated salts.

Instrumentation

-

Thermogravimetric Analyzer (TGA): To measure mass loss as a function of temperature.

-

Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC): To detect thermal events (endothermic or exothermic) by measuring temperature differences or heat flow between the sample and a reference.

-

Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) (Optional): Coupled with the TGA to identify the evolved gaseous products.

Sample Preparation

-

A small amount of finely ground this compound dihydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

TGA/DTA Analysis Conditions

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent side reactions.

-

Data Acquisition: Mass loss (TGA) and temperature difference/heat flow (DTA/DSC) are recorded continuously as a function of temperature.

Caption: General experimental workflow for the thermal analysis of CaSiF₆·2H₂O.

Analysis of Decomposition Products

The gaseous products evolved during the thermal decomposition can be identified using evolved gas analysis (EGA) techniques.

-

Water (H₂O): The mass loss corresponding to the first decomposition step aligns with the theoretical mass percentage of two water molecules in the dihydrate. This can be confirmed by a coupled mass spectrometer or FTIR, which would detect the characteristic signals for water vapor.

-

Silicon Tetrafluoride (SiF₄): The second stage of decomposition involves the release of silicon tetrafluoride. This gaseous product can also be identified by its mass spectrum or infrared absorption bands. The solid residue remaining after this stage is calcium fluoride (CaF₂), which can be confirmed by techniques such as X-ray diffraction (XRD).

Conclusion

The thermal decomposition of this compound dihydrate is a well-defined, two-step process involving an initial dehydration to the anhydrous form, followed by the decomposition of the anhydrous salt to calcium fluoride and silicon tetrafluoride at a higher temperature. While a complete, detailed thermal analysis dataset is not consolidated in a single published report, the available data provides a clear understanding of the decomposition pathway and the products formed. The experimental protocols outlined in this guide provide a framework for researchers to conduct further detailed investigations into the thermal behavior of this compound.

Calcium Hexafluorosilicate: A Technical Review of Its Industrial Applications

For Immediate Release

This technical guide provides an in-depth review of the applications of Calcium Hexafluorosilicate (B96646) (CaSiF₆), a versatile inorganic compound. The document is intended for researchers, scientists, and professionals in drug development and various industrial sectors. It summarizes the known uses of calcium hexafluorosilicate, presents available quantitative data, details experimental protocols for its synthesis and application in concrete, and provides visualizations of key processes.

Introduction

This compound, also known as calcium silicofluoride, is a white crystalline solid with the chemical formula CaSiF₆.[1][2] It is recognized for its utility across several industries, primarily due to its chemical properties as a source of fluoride (B91410) and its role in silicate (B1173343) chemistry.[1][2] This review consolidates the current knowledge on its applications, with a focus on providing actionable data and experimental insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | CaSiF₆ | [1][2] |

| Molecular Weight | 182.15 g/mol | [3] |

| Appearance | White crystalline solid/powder | [1] |

| Density | 2.25 g/cm³ | |

| Solubility in Water | Sparingly soluble in cold water, partially decomposes in hot water | [1] |

| CAS Number | 16925-39-6 | [1][2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound dihydrate (CaSiF₆·2H₂O) has been reported. The anhydrous form can be obtained through subsequent heating.

Experimental Protocol: Synthesis of CaSiF₆·2H₂O

Materials:

-

Silicon dioxide (SiO₂), particle size 0.063-0.200 mm

-

Hydrofluoric acid (HF), 40% w/w

-

Calcium carbonate (CaCO₃)

-

Deionized water

Procedure:

-

A suspension of 3.30 g of SiO₂ in 20 ml of water is prepared at room temperature.

-

To this suspension, 14.45 ml of 40% w/w HF is carefully added. The mixture is stirred until a clear solution is obtained.

-

5.50 g of CaCO₃ is then added in small portions to the clear solution until the cessation of gas evolution (CO₂).

-

The resulting suspension is oven-dried at 120 °C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.

Experimental Protocol: Preparation of Anhydrous CaSiF₆

Procedure:

-

The synthesized CaSiF₆·2H₂O powder is heated in air at 140 °C for approximately 30 minutes. This thermal treatment removes the water of hydration, yielding anhydrous CaSiF₆.

Industrial Applications

This compound has a range of industrial applications, the most well-documented of which is in the construction industry as a concrete hardener.

Concrete Hardening and Corrosion Inhibition

Fluorosilicates, including this compound, are used as concrete densifiers and hardeners.[1] They react with components of the cement paste to form more durable compounds.

Mechanism of Action: In concrete, fluorosilicates react with calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃), which are present in the hardened cement paste. These reactions lead to the formation of calcium silicate hydrate (B1144303) (CSH), the primary strength-giving component in concrete, and a hard, dense silicofluoric gel. This process fills pores and capillaries in the concrete, leading to increased surface hardness and durability.

The key chemical reactions can be summarized as:

-

Fluorosilicate + Ca(OH)₂ → CSH

-

Fluorosilicate + CaCO₃ → CSH + Silicofluoric Gel

Quantitative Data: While the qualitative mechanism is understood, specific quantitative data on the degree of hardness improvement or corrosion inhibition imparted by this compound is not readily available in the reviewed literature. Performance is generally described in terms of producing a more durable and less permeable concrete surface.

Wood Preservation

Fluoride compounds, including silicofluorides, have been utilized as wood preservatives for several decades. They are valued for their toxicity to wood-destroying fungi and insects.[4] Ammonium (B1175870) fluorosilicate, a related compound, is known to work by altering the chemical structure of wood, making it resistant to biological degradation.[4]

Experimental Protocol: A general process for wood preservation using ammonium fluorosilicate involves impregnation of the wood with a solution of the preservative, followed by drying and curing.[4] A similar process can be inferred for this compound, although specific protocols are not detailed in the available literature.

Quantitative Data: No specific quantitative data on the efficacy of this compound as a wood preservative (e.g., fungal decay inhibition percentages, insect mortality rates) was found in the reviewed literature.

Insecticide

This compound is listed as an insecticide.[1][2] Inorganic fluorine compounds have been used for insect control since the late 19th century, acting as both contact and stomach poisons.[5]

Quantitative Data: Specific data on the insecticidal efficacy of this compound, such as application rates for specific pests and resulting mortality rates, are not available in the public domain literature reviewed.

Flotation Agent

In mineral processing, this compound is used as a flotation agent.[1][2] Flotation is a process for separating minerals from gangue. In the flotation of fluorite ores, fluorosilicates can act as depressants for minerals like barite.

Quantitative Data: Quantitative performance metrics for this compound as a flotation agent, such as recovery rates and selectivity for specific minerals, are not detailed in the available literature.

Rubber and Textile Industries

This compound is reported to be used in the rubber and textile industries.[1][2] In rubber compounding, inorganic fillers are used to modify the physical properties of the rubber, such as hardness, tensile strength, and abrasion resistance.[1][6] In the textile industry, fluorochemicals are applied as finishing agents to impart water and oil repellency.[7]

Quantitative Data: Specific data on the performance of this compound as a filler in rubber or as a finishing agent in textiles is not available in the reviewed literature. The available information pertains to inorganic fillers and fluorochemicals in general.

Other Applications

This compound is also used in the manufacturing of glass, ceramics, and enamels, where it acts as a flux to reduce the melting point of the mixture.[1][2]

Conclusion

This compound is an inorganic compound with a diverse range of industrial applications. Its role as a concrete hardener is the most well-documented, with a clear chemical mechanism of action. While its use in wood preservation, as an insecticide, in mineral flotation, and in the rubber and textile industries is noted, there is a significant lack of publicly available quantitative data and detailed experimental protocols for these applications. Further research and publication of performance data would be beneficial for a more complete understanding of the practical utility of this compound.

References

- 1. [PDF] Influence of Inorganic Filler on Properties of EPDM Compounds | Semantic Scholar [semanticscholar.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium Fluorosilicate: A Scientific Marvel in Wood Preservation - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 5. Fluoride insecticides and rat poison [fluoride-history.de]

- 6. rubberxperts.com [rubberxperts.com]

- 7. mahendrapublications.com [mahendrapublications.com]

CAS number and safety information for Calcium hexafluorosilicate

An In-depth Technical Guide to Calcium Hexafluorosilicate (B96646): CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexafluorosilicate (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with the CAS Registry Number 16925-39-6 .[1][2][3][4] It is a white, odorless, crystalline solid.[1] This compound sees use in various industrial applications, including as a flotation agent, in the textile and rubber industries, and as an insecticide.[4] Given its applications and chemical nature, a thorough understanding of its safety profile is crucial for professionals handling this substance. This guide provides a comprehensive overview of the available safety data, including conflicting GHS classifications, quantitative toxicological data, and general experimental protocols for toxicity assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 16925-39-6 | [1][2][3][4] |

| Molecular Formula | CaF₆Si | [1][3][4] |

| Molecular Weight | 182.15 g/mol | [4] |

| Appearance | White crystalline solid/powder | [1] |

| Density | 2.25 g/cm³ or 2.622 g/cm³ (20°C) | [4] |

| Solubility | Almost insoluble in cold water; partially decomposed by hot water. Practically insoluble in acetone. | [4] |

| Decomposition | When heated to decomposition, it emits toxic fumes of Fluoride. | [5] |

Safety Information and GHS Classification

There is conflicting information in published safety data regarding the GHS classification of this compound. Some sources indicate that the substance is not classified as hazardous, while others classify it as highly toxic. Both classifications are presented below to ensure a comprehensive understanding of the potential hazards.

Classification 1: Not Classified

Several sources state that this compound does not meet the criteria for GHS hazard classification.[1][2][3]

Classification 2: Acutely Toxic

In contrast, other sources describe the compound as highly toxic and potentially fatal upon exposure.[4] This would correspond to a GHS classification of Acute Toxicity.

-

GHS Pictograms:

-

Skull and Crossbones (GHS06)

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

-

P262: Do not get in eyes, on skin, or on clothing.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

The following diagram illustrates the divergent safety classifications for this compound.

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data primarily comes from studies on guinea pigs.

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | 250 mg/kg | Guinea pig | Oral | [4] |

| LD₅₀ (Lethal Dose, 50%) | 450 mg/kg | Guinea pig | Subcutaneous | [4] |

Experimental Protocols for Acute Toxicity Assessment

Objective: To determine the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of experimental animals at one of the defined dose levels. The principle is to identify a dose that causes signs of toxicity but no mortality.

Test Animals: Healthy, young adult rodents (e.g., rats or mice) are typically used.[7] Animals are acclimatized to the laboratory conditions before the test.

Dosage:

-

A starting dose is selected based on available information. For substances with unknown toxicity, a lower starting dose is chosen.

-

The substance is typically administered by gavage in a single dose.[8]

-

The volume administered should not exceed a maximum recommended volume for the test animal.

Procedure:

-

Animals are fasted prior to dosing (e.g., overnight for rats).[9]

-

Following the administration of the test substance, animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are conducted frequently on the day of dosing and at least daily thereafter for a total of 14 days.[9]

-

If mortality occurs, the test is repeated at a lower dose level. If no signs of toxicity are observed, a higher dose level may be tested.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The results are interpreted in terms of the dose level at which toxicity and/or mortality was observed, allowing for classification of the substance according to GHS categories.

The workflow for a generalized acute oral toxicity study is depicted in the diagram below.

Conclusion

This compound is a compound with a well-defined chemical identity but conflicting safety information. While some sources indicate a non-hazardous profile, others suggest high acute toxicity. This discrepancy underscores the importance of treating the substance with caution and adhering to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), until a definitive GHS classification is established. Researchers and professionals in drug development should consult multiple safety data sheets and regulatory resources when handling this compound. The provided toxicological data and general experimental protocols offer a foundation for risk assessment and further investigation into the safety profile of this compound.

References

- 1. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound(16925-39-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]

- 6. criver.com [criver.com]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. fda.gov [fda.gov]

An In-depth Technical Guide to the Molecular Formula and Weight of Calcium Hexafluorosilicate

This technical guide provides a detailed analysis of the molecular formula and molecular weight of Calcium hexafluorosilicate (B96646), intended for researchers, scientists, and professionals in drug development.

Molecular Formula

The molecular formula for Calcium hexafluorosilicate is CaSiF₆ .[1][2][3][4] This formula indicates that each molecule of this compound is composed of one calcium atom, one silicon atom, and six fluorine atoms. The compound is also known by other names such as calcium fluosilicate and calcium silicofluoride.[1][4]

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of this compound is detailed below.

The first step is to identify the standard atomic weights of Calcium (Ca), Silicon (Si), and Fluorine (F).

-

Calcium (Ca): The standard atomic weight of calcium is approximately 40.078 atomic mass units (amu).[5][6][7][8][9]

-

Silicon (Si): The standard atomic weight of silicon is approximately 28.0855 amu.[10][11][12][13]

-

Fluorine (F): Fluorine is a monoisotopic element, and its atomic weight is 18.9984032 amu.[14][15][16][17]

The molecular weight of CaSiF₆ is calculated as follows:

(1 × Atomic Weight of Ca) + (1 × Atomic Weight of Si) + (6 × Atomic Weight of F)

= (1 × 40.078) + (1 × 28.0855) + (6 × 18.9984032) = 40.078 + 28.0855 + 113.9904192 = 182.1539192 amu

For practical laboratory purposes, this value is often rounded. The commonly accepted molecular weight of this compound is 182.15 g/mol .[1][2][4][18]

Data Presentation

The quantitative data regarding the molecular formula and weight of this compound is summarized in the table below for easy reference and comparison.

| Element (Symbol) | Number of Atoms | Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Calcium (Ca) | 1 | 40.078[5][7] | 40.078 |

| Silicon (Si) | 1 | 28.0855[12] | 28.0855 |

| Fluorine (F) | 6 | 18.9984032[16] | 113.9904192 |

| Total | 8 | 182.1539192 |

Note: The total molecular weight is often cited as 182.15 g/mol for practical applications.[1][2][4]

Visualization of Molecular Composition

The logical relationship between the elements in this compound can be visualized to illustrate the composition of the molecule.

Figure 1: Diagram illustrating the elemental composition of this compound.

References

- 1. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [drugfuture.com]

- 5. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. youtube.com [youtube.com]

- 7. ck12.org [ck12.org]

- 8. Atomic Weights and Isotopic Compositions for Calcium [physics.nist.gov]

- 9. princeton.edu [princeton.edu]

- 10. proprep.com [proprep.com]

- 11. Silicon - super chemistry [edwardliuf3bson.weebly.com]

- 12. Atomic Data for Silicon (Si) [physics.nist.gov]

- 13. Atomic Weight of Silicon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 17. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 18. GSRS [gsrs.ncats.nih.gov]

Preparation of Calcium Hexafluorosilicate from Calcium Carbonate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of calcium hexafluorosilicate (B96646) (CaSiF₆) from calcium carbonate (CaCO₃) and hexafluorosilicic acid (H₂SiF₆). It is intended for researchers, scientists, and professionals in drug development who are interested in the preparation and potential applications of this inorganic compound. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data from relevant studies. Furthermore, it explores the relevance of calcium-based materials in drug delivery systems and the fundamental role of calcium in cellular signaling pathways, offering a broader context for its application in the pharmaceutical sciences.

Introduction

Calcium hexafluorosilicate, also known as calcium silicofluoride, is an inorganic compound with the chemical formula CaSiF₆. It typically exists as a colorless tetragonal powder.[1][2] The primary synthesis route involves the reaction of a calcium salt, such as calcium carbonate, with hexafluorosilicic acid.[1][2] This reaction is a straightforward acid-base reaction that yields this compound, water, and carbon dioxide. While it has established uses in industries such as wood, rubber, and textiles as a flotation agent and insecticide, its potential in more specialized fields, including pharmaceuticals, is an area of growing interest.[1]

The biocompatibility and biodegradability of calcium silicate-based materials have positioned them as promising candidates for advanced drug delivery systems.[3][4][5][6] These materials can offer high drug-loading capacities and pH-responsive release mechanisms, which are desirable characteristics for targeted therapies.[3][4][5][6] Understanding the synthesis of this compound is a foundational step for researchers looking to explore and develop novel calcium-based biomaterials. This guide aims to provide the necessary technical details to enable such endeavors.

Chemical Synthesis

The synthesis of this compound from calcium carbonate is based on the following chemical equation:

CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂[1][2]

This reaction involves the neutralization of hexafluorosilicic acid with calcium carbonate. The process is typically carried out in an aqueous medium. For a successful synthesis with high yield and purity, careful control of reaction parameters such as stoichiometry, concentration, pH, and temperature is crucial. An excess of calcium carbonate is often used to ensure the complete consumption of the hexafluorosilicic acid.[1][2]

Key Reaction Parameters

Several factors influence the outcome of the synthesis. The concentration of the hexafluorosilicic acid is a significant parameter; higher concentrations are generally preferred.[1][2] The pH of the reaction mixture should be monitored, as it affects the solubility of the product and the potential for side reactions. The reaction is often controlled by the rate of addition of the acid to the calcium carbonate suspension to manage the evolution of carbon dioxide gas.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

General Laboratory Synthesis of this compound

This protocol is adapted from general descriptions of the synthesis.[1][2]

Materials:

-

Calcium carbonate (CaCO₃), finely pulverized

-

Hexafluorosilicic acid (H₂SiF₆), high concentration (e.g., 30-40%)

-

Deionized water

-

Beakers

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Prepare a suspension of an excess of finely pulverized calcium carbonate in deionized water in a beaker with constant agitation.

-

Slowly add a high concentration of hexafluorosilicic acid to the calcium carbonate suspension using a dropping funnel over a period of time. The rate of addition should be controlled to manage the effervescence of carbon dioxide.

-

Continue stirring the reaction mixture for a period after the acid addition is complete to ensure the reaction goes to completion.

-

Filter the resulting precipitate of this compound using a filtration apparatus.

-

Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Dry the purified this compound in a drying oven at a suitable temperature (e.g., 120°C) to obtain the final product.

Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)

This specific protocol is derived from a study on the structural characterization of the compound.[7]

Materials:

-

Silicon dioxide (SiO₂), particle size 0.063–0.200 mm

-

Hydrofluoric acid (HF), 40% w/w

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

Reaction vessel

-

Drying oven

Procedure:

-

Prepare a suspension of 3.30 g of silicon dioxide in 20 ml of deionized water at room temperature.

-

Carefully add 14.45 ml of 40% w/w hydrofluoric acid to the silicon dioxide suspension to form a clear solution of hexafluorosilicic acid.

-

Add 5.50 g of calcium carbonate in small portions to the hexafluorosilicic acid solution until the evolution of gas ceases.

-

Dry the resulting suspension in an oven at 120°C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for the Preparation of Calcium Fluoride (B91410) from Hexafluorosilicic Acid and Calcium Carbonate (as a proxy for CaSiF₆ synthesis conditions)

| Parameter | Value | Reference |

| H₂SiF₆ Concentration | 10 to 40% by weight | [8] |

| Reaction pH | 2 to 6 | [8] |

| Molar Ratio of SO₄²⁻ to H₂SiF₆ (additive) | 1:5 to 1:20 | [8] |

| Reaction Temperature | 5° to 30° C | [8] |

Note: This data is from a process optimized for calcium fluoride production, but the initial reaction conditions are relevant to this compound synthesis.

Table 2: Physical and Chemical Properties of this compound Dihydrate

| Property | Value | Reference |

| Molecular Formula | CaSiF₆·2H₂O | [7] |

| Molar Mass | 218.184 g/mol | [9] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/n | [7] |

| Density | 2.25 g/cm³ (at 20°C) | [9] |

| Solubility in Water | 0.52 g/100 g (at 20°C) | [9] |

| Decomposition Temperature | 140°C | [9] |

Visualization of Processes and Pathways

The following diagrams illustrate the synthesis workflow, a potential application in drug delivery, and the fundamental role of calcium in cellular signaling.

Caption: Workflow for the synthesis of this compound.

Caption: Calcium silicate-based materials in targeted drug delivery.

Caption: A simplified overview of a calcium signaling pathway.

Applications in Drug Development

While this compound itself is not a therapeutic agent, the broader class of calcium silicate (B1173343) materials holds significant promise for drug delivery applications.[3][4][5][6] Their notable properties include:

-

Biocompatibility and Biodegradability: These materials are generally well-tolerated by the body and can be broken down into non-toxic products.[3][4][6]

-

High Drug-Loading Capacity: Their porous structure allows for the encapsulation of a significant amount of therapeutic agents.[3][4][6]

-

pH-Responsive Release: The release of the loaded drug can be triggered by changes in pH, which is particularly useful for targeting the acidic microenvironment of tumors.[3][4][5]

These characteristics make calcium silicate-based nanomaterials ideal candidates for the development of advanced drug delivery systems for a variety of diseases, including cancer.

The Role of Calcium in Cellular Signaling

For drug development professionals, understanding the fundamental roles of calcium in biology is crucial. Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes.[10][11][12] These include gene expression, cell proliferation, apoptosis, and neurotransmission.[12] The concentration of Ca²⁺ in the cytoplasm is tightly regulated, and transient increases in its concentration, often triggered by external stimuli, initiate signaling cascades.[11][13] These cascades involve the binding of Ca²⁺ to specific proteins, which in turn modulate the activity of downstream effectors, leading to a specific cellular response.[13] Dysregulation of calcium signaling is implicated in numerous diseases, making it a key area of interest for therapeutic intervention.

Conclusion

The synthesis of this compound from calcium carbonate and hexafluorosilicic acid is a well-defined chemical process. This guide has provided detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The growing interest in calcium silicate-based materials for drug delivery underscores the importance of understanding the synthesis and properties of such compounds. By leveraging their unique characteristics, researchers can continue to innovate and develop novel therapeutic strategies. A fundamental appreciation for the role of calcium in cellular signaling further enriches the context for the application of these materials in the pharmaceutical and biomedical fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. US4031193A - Process for preparing calcium fluoride from hexafluoro silicic acid - Google Patents [patents.google.com]

- 9. This compound dihydrate [chemister.ru]

- 10. Recent role of calcium in cell signaling | PPTX [slideshare.net]

- 11. Calcium signaling - Wikipedia [en.wikipedia.org]

- 12. Calcium and cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Calcium Hexafluorosilicate in Mineral Flotation

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with potential applications in the field of mineral processing. While detailed scholarly articles on its specific use as a primary flotation agent are limited, its chemical analogues, such as sodium silicofluoride (Na₂SiF₆), are recognized for their role as depressants for silicate (B1173343) minerals. This document provides a theoretical framework and a generalized experimental protocol for the evaluation of calcium hexafluorosilicate as a flotation agent, particularly as a depressant for siliceous gangue in the beneficiation of non-sulfide ores.

The primary hypothesized function of this compound in a flotation system is to act as a depressant for quartz and other silicate minerals. Upon dissolution in the flotation pulp, it is expected to release hexafluorosilicate ions (SiF₆²⁻) and calcium ions (Ca²⁺). The hexafluorosilicate ions are believed to interact with the surface of silicate minerals, rendering them hydrophilic and thus preventing their flotation. However, the presence of calcium ions could introduce a secondary effect, potentially acting as an activator for certain minerals, which necessitates careful control of process parameters to achieve selectivity.[1][2]

2. Hypothesized Mechanism of Action

The proposed mechanism for this compound as a silicate depressant involves the following steps:

-

Dissolution: this compound dissolves in the aqueous pulp to yield calcium ions and hexafluorosilicate ions. CaSiF₆(s) ⇌ Ca²⁺(aq) + SiF₆²⁻(aq)

-

Hydrolysis of Hexafluorosilicate: The hexafluorosilicate ion may undergo partial hydrolysis, influencing the surface chemistry of the minerals.

-

Surface Adsorption: The hexafluorosilicate ions are thought to adsorb onto the surface of silicate minerals (e.g., quartz). This adsorption increases the hydrophilicity of the gangue minerals.

-

Depression: The increased hydrophilicity of the silicate gangue prevents the adsorption of collectors, thereby depressing their flotation and allowing for the selective recovery of the desired mineral.

It is important to note that the Ca²⁺ ions may interact with certain anionic collectors or activate specific mineral surfaces, a factor that must be considered during experimental design.

3. Potential Applications

Based on the function of related silicofluoride compounds, this compound could be investigated for the following applications in froth flotation:

-

Depression of Quartz and Feldspar: In the flotation of non-metallic minerals such as spodumene, fluorite, or phosphate (B84403) ores where the gangue is predominantly silicate-based.[3][4]

-

Reverse Flotation of Silicates: As a depressant for the valuable mineral while floating the silicate gangue, particularly in the processing of iron ores or other oxide minerals.[5]

-

Separation of Calcium-Bearing Minerals: Potentially in complex separations involving minerals like scheelite, calcite, and fluorite, where precise control of surface chemistry is crucial.[6][7]

4. Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential effect of this compound as a depressant in the flotation of a valuable mineral (e.g., fluorite) from a silicate gangue. These tables are for illustrative purposes and would need to be validated by experimental work.

Table 1: Effect of this compound Dosage on Mineral Recovery and Grade Conditions: pH 9.0, Collector (Sodium Oleate) Dosage 200 g/t, Frother (MIBC) 50 g/t

| CaSiF₆ Dosage (g/t) | Fluorite Recovery (%) | Concentrate Grade (% Fluorite) | Silica in Concentrate (%) |

| 0 | 95.2 | 75.4 | 20.1 |

| 100 | 94.8 | 82.1 | 13.5 |

| 200 | 94.5 | 88.9 | 7.2 |

| 300 | 93.9 | 92.3 | 4.1 |

| 400 | 91.2 | 92.5 | 3.9 |

Table 2: Effect of pH on Flotation Performance with this compound Conditions: CaSiF₆ Dosage 300 g/t, Collector (Sodium Oleate) Dosage 200 g/t, Frother (MIBC) 50 g/t

| Pulp pH | Fluorite Recovery (%) | Concentrate Grade (% Fluorite) | Silica in Concentrate (%) |

| 7.0 | 88.1 | 85.7 | 10.3 |

| 8.0 | 92.5 | 90.1 | 6.2 |

| 9.0 | 93.9 | 92.3 | 4.1 |

| 10.0 | 91.7 | 90.5 | 5.9 |

| 11.0 | 85.4 | 86.2 | 9.8 |

5. Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of this compound as a flotation agent.

5.1. Materials and Reagents

-

Ore Sample: Representative sample of the ore, ground to a suitable liberation size (e.g., 80% passing 75 µm).

-

Flotation Reagents:

-

This compound (CaSiF₆)

-

pH Modifier: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for alkaline conditions; Sulfuric Acid (H₂SO₄) for acidic conditions.

-

Collector: Appropriate for the valuable mineral (e.g., Sodium Oleate for fluorite).

-

Frother: e.g., Methyl Isobutyl Carbinol (MIBC).

-

-

Equipment:

-

Laboratory flotation machine (e.g., Denver-type cell).

-

pH meter.

-

Grinding mill.

-

Drying oven.

-

Analytical equipment for assaying (e.g., XRF, ICP).

-

5.2. Experimental Procedure

-

Sample Preparation: A 500 g sample of the ore is ground in a laboratory mill to the desired particle size distribution. The ground pulp is then transferred to the flotation cell.

-

Pulp Conditioning:

-

The pulp density is adjusted to the desired level (e.g., 30% solids).

-

The pH of the pulp is adjusted to the target value using the pH modifier and allowed to stabilize for 3-5 minutes.

-

The desired dosage of this compound is added to the pulp. The pulp is conditioned for a set time (e.g., 5-10 minutes) to allow for the interaction of the depressant with the mineral surfaces.

-

The collector is then added, and the pulp is conditioned for a further 3-5 minutes.

-

Finally, the frother is added, followed by a brief conditioning period (e.g., 1 minute).

-

-

Flotation:

-

The air inlet of the flotation machine is opened, and the froth is collected for a predetermined time (e.g., 5-10 minutes).

-

The collected froth concentrate and the remaining tails are filtered, dried, and weighed.

-

-

Analysis:

-

The concentrate and tailing samples are assayed for the valuable mineral and the gangue mineral content.

-

The recovery and grade of the valuable mineral are calculated.

-

6. Visualizations

6.1. Experimental Workflow

6.2. Hypothesized Mechanism Diagram

References

- 1. ausimm.com [ausimm.com]

- 2. zarmesh.com [zarmesh.com]

- 3. Flotation Reagents: Uses and Advantages in Ore Processing - 911Metallurgist [911metallurgist.com]

- 4. Flotation Process of Fluorite Ore and Common Gangue Minerals - Xinhai [xinhaimining.com]

- 5. chem.mtu.edu [chem.mtu.edu]

- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 7. diva-portal.org [diva-portal.org]

Application Notes and Protocols: Calcium Hexafluorosilicate in the Ceramic Industry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of calcium hexafluorosilicate (B96646) (CaSiF₆) in the ceramic industry. Due to a lack of extensive research specifically on calcium hexafluorosilicate, this document draws upon data from analogous fluorine-containing compounds, primarily calcium fluoride (B91410) (CaF₂), to postulate its effects and provide detailed experimental protocols.

Introduction

This compound (CaSiF₆), also known as calcium silicofluoride, is a white crystalline solid used in various industrial applications, including as a component in the manufacturing of glass and ceramics.[1][2] In ceramics, it is primarily considered for its role as a fluxing agent, a substance that lowers the melting temperature of the primary glass-forming constituents like silica (B1680970) and alumina.[1][3][4][5] This action promotes vitrification, the process of forming a glassy phase within the ceramic body, which is crucial for developing desired properties such as high density, low porosity, and improved mechanical strength.[6][7]

The presence of fluorine in the ceramic formulation can also significantly influence the final properties. Fluorosilicates can act as opacifiers and may enhance the hardness and strength of the ceramic material.[8] Studies on similar compounds, such as calcium fluoride, have demonstrated that the introduction of fluoride ions can improve physical properties like electrical conductivity and the rate of crystallization.[9][10]

Postulated Mechanism of Action

During the firing process, this compound is expected to decompose at elevated temperatures. While specific decomposition pathways within a ceramic matrix are not well-documented, it is anticipated to break down into calcium fluoride (CaF₂) and silicon tetrafluoride (SiF₄), a volatile gas. The resulting CaF₂ then acts as a potent flux.

The primary mechanisms of action are postulated as follows:

-

Fluxing Action: The in-situ formed calcium fluoride, along with the calcium oxide component, lowers the viscosity and melting point of the silicate (B1173343) melt. This enhances the liquid phase sintering process, allowing for densification to occur at lower temperatures or in shorter firing times.

-

Mineralizing Effect: As a mineralizer, it can influence the kinetics of phase formation. It may promote the crystallization of certain desirable phases, such as wollastonite and diopside, which can enhance the mechanical properties of the final ceramic product.

-

Modification of Ceramic Properties: The incorporation of fluoride ions into the glass-ceramic network can alter the final properties. It may affect the coefficient of thermal expansion, chemical durability, and opacity of glazes.

Quantitative Data (Based on Analogous Compounds)

The following tables summarize quantitative data from studies on compounds analogous to this compound, such as calcium fluoride (CaF₂) and sodium hexafluorosilicate (Na₂SiF₆), to provide an indication of potential effects.

Table 1: Effect of Fluoride Additives on Mechanical Properties of Ceramics

| Additive | Ceramic System | Additive Concentration (wt. %) | Observed Effect on Mechanical Properties | Reference |

| Sodium Hexafluorosilicate (Na₂SiF₆) | Metakaolin-based geopolymer | 2% | 28% improvement in compressive strength | [11] |

| Calcium Fluoride (CaF₂) | Experimental light-curing composite | 0.5 - 1.0% | Higher tensile strength values in dry storage | [5][12] |

| Calcium Fluoride (CaF₂) | Experimental light-curing composite | 2.5% | Highest Vickers hardness in dry storage | [5][12] |

| Calcium Fluoride (CaF₂) | Flowable light-curing composite | 2.0 - 5.0% | Decrease in tensile strength | [5][12] |

Table 2: Effect of Calcium Fluoride on Physical Properties of Glass-Ceramics

| Ceramic System | Additive and Concentration | Sintering Temperature (°C) | Observed Effect | Reference |

| SiO₂-CaO-Na₂O-MgO glass-ceramic | Up to 6.0 mol% CaF₂ | 950 | Improved sinterability and maximum density achieved | [6][13] |

| Borosilicate glass-ceramic | Replacement of CaO with CaF₂ | 850 | Increased crystallization rate and electrical conductivity | [8] |

| Apatite-mullite glass-ceramic | 0.5 - 3.0 mol% CaF₂ | Not specified | Increased chemical solubility with increasing CaF₂ content | [14] |

Experimental Protocols

The following are detailed, generalized protocols for the incorporation and testing of this compound in ceramic bodies and glazes. Safety Precaution: this compound is toxic if ingested or inhaled; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling the powder.[1]

Protocol 1: Incorporation of this compound into a Porcelain Stoneware Body

Objective: To evaluate the effect of this compound on the sintering behavior, density, porosity, and mechanical strength of a porcelain stoneware body.

Materials and Equipment:

-

Standard porcelain stoneware raw materials (e.g., feldspar, quartz, kaolin, ball clay)

-

This compound (CaSiF₆) powder

-

Ball mill and grinding media

-

Drying oven

-

Hydraulic press with die

-

High-temperature electric furnace

-

Archimedes' principle setup for density and porosity measurement

-

Universal testing machine for flexural strength testing (three-point bending)

-

Scanning Electron Microscope (SEM)

-

X-ray Diffractometer (XRD)

Methodology:

-

Formulation: Prepare a series of ceramic batches. A control batch will contain 0% CaSiF₆. Subsequent batches will incorporate CaSiF₆ at varying weight percentages (e.g., 1%, 2%, 3%, 4%, and 5%). The total weight of each batch should be normalized to 100%.

-

Milling and Mixing:

-

Weigh the raw materials for each formulation.

-

Wet mill each batch in a ball mill with water for a specified time (e.g., 4-6 hours) to ensure homogeneous mixing and particle size reduction.

-

-

Drying and Granulation:

-

Dry the resulting slurry in an oven at 110°C until a constant weight is achieved.

-

De-agglomerate the dried cake and sieve to obtain a spray-dried-like granulate suitable for pressing.

-

-

Forming:

-

Press the granulated powder into desired shapes (e.g., rectangular bars for flexural strength testing, discs for density measurements) using a hydraulic press at a constant pressure (e.g., 40 MPa).

-

-

Drying: Dry the green bodies in an oven at 110°C for 24 hours to remove residual moisture.

-

Firing:

-

Place the dried samples in a high-temperature furnace.

-

Heat the samples according to a defined firing cycle, for example:

-

Ramp up at 10°C/min to 600°C.

-

Hold for 1 hour for organic burnout.

-

Ramp up at 5°C/min to the peak sintering temperature (e.g., 1180°C, 1200°C, 1220°C).

-

Hold at the peak temperature for a soaking time of 30-60 minutes.

-

Cool down naturally.

-

-

-

Characterization:

-

Physical Properties: Determine the bulk density, apparent porosity, and water absorption of the fired samples using the Archimedes' method.

-

Mechanical Properties: Measure the flexural strength (Modulus of Rupture) of the rectangular bars using a three-point bending test.

-

Microstructural Analysis: Examine the fracture surfaces of the fired samples using SEM to observe the microstructure, including grain size, pore distribution, and the glassy phase.

-

Phase Analysis: Identify the crystalline phases present in the fired samples using XRD to understand the mineralogical transformations influenced by the CaSiF₆.

-

Protocol 2: Formulation of a Ceramic Glaze Containing this compound

Objective: To investigate the effect of this compound as a flux and opacifier in a transparent ceramic glaze.

Materials and Equipment:

-

Base transparent glaze frit

-

This compound (CaSiF₆) powder

-

Kaolin (as a suspension aid)

-

Bentonite (as a suspension aid)

-

Deionized water

-

Ball mill

-

Sieves (e.g., 80-120 mesh)

-

Bisque-fired ceramic tiles

-

Glaze dipping tongs or sprayer

-

Electric kiln

Methodology:

-

Glaze Formulation:

-

Start with a known transparent base glaze recipe.

-

Create a series of test batches where CaSiF₆ is added in increasing percentages of the total dry weight (e.g., 2%, 4%, 6%, 8%, 10%). Adjust the other components to maintain a total of 100%.

-

-

Milling:

-

For each formulation, weigh the dry ingredients (base frit, CaSiF₆, kaolin, bentonite).

-